The Discovery and Pharmacological Profile of 2,5-Dimethoxy-4-nitrophenethylamine (2C-N): A Technical Overview
The Discovery and Pharmacological Profile of 2,5-Dimethoxy-4-nitrophenethylamine (2C-N): A Technical Overview
Abstract
This technical guide provides a comprehensive analysis of the discovery, history, and pharmacological characteristics of 2,5-Dimethoxy-4-nitrophenethylamine (2C-N), a synthetic phenethylamine (B48288). First synthesized by Alexander Shulgin, 2C-N is a member of the 2C family of psychedelic compounds. This document details its synthesis from 2,5-dimethoxyphenethylamine (2C-H), summarizes its in vitro receptor binding affinities and functional activities at key serotonergic targets, and discusses its anticipated in vivo effects based on its pharmacological profile and the known activity of related compounds. Detailed experimental protocols for its synthesis and relevant pharmacological assays are provided, along with visualizations of key pathways and workflows to support researchers, scientists, and drug development professionals.
Introduction and Historical Context
The exploration of psychedelic phenethylamines has its roots in the study of mescaline, a naturally occurring psychedelic found in the peyote cactus.[1] The 2C series of compounds, characterized by methoxy (B1213986) groups at the 2 and 5 positions of the benzene (B151609) ring, were largely developed by the American chemist Alexander "Sasha" Shulgin in the 1970s and 1980s.[2] Shulgin's systematic exploration of structure-activity relationships within this chemical class led to the synthesis and preliminary psychoactive evaluation of a wide array of novel compounds, which he meticulously documented in his 1991 book, PiHKAL (Phenethylamines I Have Known and Loved).[3]
2,5-Dimethoxy-4-nitrophenethylamine (2C-N) is one of the compounds detailed in PiHKAL.[4] Its discovery was a direct result of Shulgin's methodical derivatization of the 2,5-dimethoxyphenethylamine (2C-H) backbone. The introduction of a nitro group at the 4-position of the phenyl ring distinguishes 2C-N from other members of the 2C family and significantly influences its physical and pharmacological properties.[5] Unlike the white salts of most other 2C compounds, salts of 2C-N are typically bright yellow to orange due to the presence of the nitro group.[5]
Chemical Synthesis
The synthesis of 2,5-Dimethoxy-4-nitrophenethylamine (2C-N) is achieved through the nitration of 2,5-dimethoxyphenethylamine (2C-H). The following table summarizes the key reactants and the product of this synthesis.
Table 1: Synthesis of 2,5-Dimethoxy-4-nitrophenethylamine (2C-N)
| Reactant/Product | Chemical Name | Molar Mass ( g/mol ) |
| Starting Material | 2,5-Dimethoxyphenethylamine | 181.23 |
| Reagents | Nitric Acid, Sulfuric Acid | 63.01, 98.08 |
| Product | 2,5-Dimethoxy-4-nitrophenethylamine | 226.23 |
Detailed Experimental Protocol: Synthesis of 2C-N
The following protocol is a detailed representation of the mixed acid nitration of 2C-H to yield 2C-N, based on descriptions found in chemical literature and online chemistry forums.[5][6]
Materials:
-
2,5-Dimethoxyphenethylamine (2C-H)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Glacial Acetic Acid (optional)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) or other suitable base
-
Dichloromethane (B109758) (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or other drying agent
-
Glassware: Beaker, Erlenmeyer flask, dropping funnel, magnetic stirrer, and stir bar
-
Separatory funnel
-
Rotary evaporator (optional)
Procedure:
-
Dissolution of Starting Material: In a beaker, dissolve a known quantity of 2,5-dimethoxyphenethylamine (2C-H) in a minimal amount of glacial acetic acid or by forming the sulfate salt with concentrated sulfuric acid. The mixture should be cooled in an ice bath to maintain a low temperature.
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cooled in an ice bath.
-
Nitration Reaction: While vigorously stirring the cooled solution of 2C-H, slowly add the nitrating mixture dropwise using a dropping funnel. The temperature of the reaction mixture should be carefully monitored and maintained below 10°C to prevent side reactions.
-
Reaction Quenching: After the addition of the nitrating mixture is complete, continue stirring the reaction mixture in the ice bath for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Neutralization and Extraction: Carefully pour the reaction mixture over a large amount of crushed ice. Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate or another suitable base until the solution is basic (pH > 8). The freebase of 2C-N will precipitate as a yellow solid or oil. Extract the aqueous mixture several times with dichloromethane or another suitable organic solvent.
-
Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2C-N freebase.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent or by conversion to a salt (e.g., hydrochloride) and subsequent recrystallization.
Figure 1: Workflow for the synthesis of 2,5-Dimethoxy-4-nitrophenethylamine (2C-N).
Pharmacological Profile
The psychoactive effects of 2C-N are primarily mediated by its interaction with serotonin (B10506) receptors, particularly the 5-HT₂ subfamily.[5] It acts as a partial agonist at the 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors.[5] The following tables summarize the available quantitative data on its receptor binding affinity and functional activity.
Table 2: Receptor Binding Affinities (Ki, nM) of 2,5-Dimethoxy-4-nitrophenethylamine (2C-N)
| Receptor | Ki (nM) |
| Serotonin | |
| 5-HT₁A | 2200 |
| 5-HT₂A | 23.5 |
| 5-HT₂B | 730 |
| 5-HT₂C | 370 |
| Dopamine (B1211576) | |
| D₁ | >10000 |
| D₂ | >10000 |
| D₃ | >10000 |
| Adrenergic | |
| α₁A | >10000 |
| α₂A | >10000 |
| Transporter | |
| SERT | >10000 |
| DAT | >10000 |
| NET | >10000 |
| Data from Rickli et al., 2015[7] |
Table 3: Functional Activity (pEC₅₀) of 2,5-Dimethoxy-4-nitrophenethylamine (2C-N)
| Receptor | Assay | pEC₅₀ |
| 5-HT₂A | Arachidonic Acid Release | 4.78 |
| 5-HT₂C | Arachidonic Acid Release | 5.91 |
| Data from Moya et al., 2007[5] |
The data indicate that 2C-N has a moderate affinity for the 5-HT₂A receptor, which is the primary target for classic psychedelic drugs. Its affinity for other serotonin receptor subtypes is lower, and it has negligible affinity for dopamine and adrenergic receptors, as well as for the major monoamine transporters.
Detailed Experimental Protocols: Pharmacological Assays
The following protocols are generalized descriptions of the methodologies likely employed in the studies that generated the quantitative data for 2C-N.
This protocol describes a typical competition binding assay to determine the affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., human 5-HT₂A)
-
Radioligand specific for the receptor (e.g., [³H]ketanserin for 5-HT₂A)
-
Test compound (2C-N) at various concentrations
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Assay buffer
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well filter plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd), and either the assay buffer (for total binding), the non-specific binding control, or the test compound at varying concentrations.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound from the free radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: After drying the filter plate, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Figure 2: Workflow for a typical radioligand binding assay.
This protocol describes a method to measure the functional activity of a compound at Gq-coupled receptors, such as the 5-HT₂A and 5-HT₂C receptors, by quantifying the release of arachidonic acid.[8][9]
Materials:
-
Cells stably expressing the receptor of interest (e.g., human 5-HT₂A)
-
[³H]Arachidonic acid
-
Culture medium
-
Assay buffer
-
Test compound (2C-N) at various concentrations
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Culture and Labeling: Culture the cells in appropriate media. Incubate the cells with [³H]arachidonic acid for a sufficient time (e.g., 18-24 hours) to allow for its incorporation into the cell membranes.
-
Cell Stimulation: Wash the cells to remove unincorporated [³H]arachidonic acid. Add the assay buffer containing the test compound (2C-N) at various concentrations and incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Sample Collection: Collect the supernatant from each well, which contains the released [³H]arachidonic acid.
-
Quantification: Add scintillation fluid to the collected supernatant and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is plotted against the concentration of the test compound to generate a dose-response curve, from which the pEC₅₀ value (the negative logarithm of the EC₅₀, the concentration that produces 50% of the maximal response) can be determined.
Figure 3: Workflow for a typical arachidonic acid release assay.
Signaling Pathways
The activation of the 5-HT₂A receptor by an agonist like 2C-N initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to the Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is also linked to the activation of phospholipase A₂ (PLA₂) and the subsequent release of arachidonic acid, which is the basis of the functional assay described above.
Figure 4: Simplified signaling cascade following 5-HT₂A receptor activation by 2C-N.
In Vivo Effects and Human Psychoactivity
There is a notable lack of published in vivo studies specifically investigating the effects of 2,5-Dimethoxy-4-nitrophenethylamine (2C-N) in animal models. A common behavioral assay used to assess the psychedelic potential of 5-HT₂A receptor agonists in rodents is the head-twitch response (HTR). While numerous studies have demonstrated that many 2C compounds induce the HTR in mice, some phenethylamines have been reported to not reliably elicit this behavior in rats. Without specific experimental data for 2C-N, its in vivo activity remains to be formally characterized.
However, based on its in vitro pharmacology as a 5-HT₂A receptor partial agonist, it is anticipated that 2C-N would produce psychedelic-like effects in humans. In his book PiHKAL, Alexander Shulgin reports a dosage range of 100-150 mg, with a duration of 4-6 hours. The qualitative effects are described as being less visual than other 2C compounds, with a greater emphasis on mood enhancement and ease of communication.[5]
Conclusion
2,5-Dimethoxy-4-nitrophenethylamine (2C-N) is a synthetic phenethylamine first described by Alexander Shulgin. Its synthesis involves the nitration of 2C-H. In vitro pharmacological studies have demonstrated that 2C-N is a partial agonist at 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors, with a moderate affinity for the 5-HT₂A receptor. While specific in vivo data in animal models are lacking, its in vitro profile and the anecdotal reports from Shulgin suggest that it possesses psychedelic properties in humans. Further research is warranted to fully characterize its in vivo effects and to elucidate the specific contributions of its interactions with different serotonin receptor subtypes to its overall pharmacological profile. This technical guide provides a foundational overview for researchers interested in the continued exploration of this and related compounds.
References
- 1. Erowid Online Books : "PIHKAL" - #33 2C-I [erowid.org]
- 2. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PiHKAL - Wikipedia [en.wikipedia.org]
- 4. Interaction of 5-HT2A and 5-HT2C Receptors in R(−)-2,5-Dimethoxy-4-iodoamphetamine-Elicited Head Twitch Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Tolerance and Tachyphylaxis to Head Twitches Induced by the 5-HT2A Agonist 25CN-NBOH in Mice [frontiersin.org]
- 6. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN101311162B - Method for preparing 2,5-dimethoxy phenylethylamine - Google Patents [patents.google.com]
